molecular formula C19H20FNO2 B2857910 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide CAS No. 1704605-20-8

2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide

Cat. No.: B2857910
CAS No.: 1704605-20-8
M. Wt: 313.372
InChI Key: IKIIYICNQHJEFX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide is a synthetic organic compound that features a fluorophenyl group and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the fluorophenyl intermediate: This can be achieved through halogenation reactions where a phenyl ring is treated with fluorinating agents.

    Introduction of the acetamide group: This step involves the reaction of the fluorophenyl intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the tetrahydronaphthalenyl moiety: This can be done through a Friedel-Crafts alkylation reaction where the naphthalene derivative is alkylated with the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain proteins.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-7-5-14(6-8-17)11-18(22)21-13-19(23)10-9-15-3-1-2-4-16(15)12-19/h1-8,23H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIYICNQHJEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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